Home > Products > Screening Compounds P146532 > N-(4-bromo-2-fluorophenyl)-N'-(4-pyridinylmethyl)ethanediamide
N-(4-bromo-2-fluorophenyl)-N'-(4-pyridinylmethyl)ethanediamide -

N-(4-bromo-2-fluorophenyl)-N'-(4-pyridinylmethyl)ethanediamide

Catalog Number: EVT-4741369
CAS Number:
Molecular Formula: C14H11BrFN3O2
Molecular Weight: 352.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Bromo-2-fluorophenyl)malonamide

  • Compound Description: N-(4-Bromo-2-fluorophenyl)malonamide is a novel compound synthesized from diethyl malonate and ammonia []. Computational studies suggest it might inhibit Mycobacterium tuberculosis protein kinase PKnB due to its binding affinity with the enzyme's active site [].

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This molecule serves as a crucial intermediate in synthesizing various bioactive compounds [].

2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone

  • Compound Description: This compound emerged as a potent aldose reductase inhibitor (ARI) during structure-activity relationship studies focusing on spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrones []. It demonstrated significant oral potency in inhibiting diabetic complications in rats, exhibiting effectiveness comparable to Tolrestat [].

tert-Butyl (tert-butoxy(oxo)methyl)(5-bromo-2-fluorophenyl)carbamate

  • Compound Description: This compound's crystal structure has been elucidated [], providing insights into its spatial arrangement.

4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol

  • Compound Description: This compound features a strong intramolecular hydrogen bond due to its O—H⋯N interaction [].

2-(6-Bromo-2,3-dioxoindolin-1-yl)-N-(substituted phenyl)acetamide Derivatives

  • Compound Description: These derivatives, synthesized and characterized for their biological activity, were found to possess antidepressant and anticonvulsant properties [].

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

  • Compound Description: Synthesized and structurally characterized, this compound demonstrated antitumor activity against the Hela cell line [].

3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This novel compound, incorporating an adamantane group, forms chains in its crystal structure due to various intermolecular interactions [].

N‐(4‐Fluorophenyl)methanesulfonamide (4FPMSA)

  • Compound Description: This compound's structure is similar to N-phenylmethanesulfonamide (PMSA) and other alkyl sulfonanilides []. The para-fluoro substitution does not affect the space group, unlike meta substitutions in PMSA []. It exhibits similar geometric parameters to PMSA, 4BPMSA, and 4NPMSA except for differences in the S2—N5—C6 angle and torsional angles []. The amide hydrogen in 4FPMSA is available to receptor molecules during biological activity [].

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

  • Compound Description: Synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, the title compound's two p-fluorophenyl rings are inclined at specific angles to the naphthoquinone ring system []. The imido carbonyl oxygen atoms are anti to each other while the fluorophenyl rings, connected to the imide group, are opposite each other in a funnel-like arrangement [].

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

  • Compound Description: CPAM is a catecholic amide with potential antidiabetic properties []. Studies showed its ability to reduce blood sugar levels in diabetic rats and normalize enzymatic activity without causing adverse toxicological effects []. CPAM also exhibited antibacterial activity against various bacterial strains, including drug-resistant ones [].
  • Compound Description: This is a meta-diamide compound designed and synthesized as a potential insecticide []. It exhibited excellent insecticidal activities against Plutella xylostella and Spodoptera frugiperda []. It showed 100% mortality at 0.1 mg/L against both insect species, similar to the commercial insecticide broflanilide [].

Ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(6-fluoronicotinoyl)glycinate

  • Compound Description: This meta-diamide compound is a potential insecticide with excellent activity against Plutella xylostella and Spodoptera frugiperda []. It demonstrated 100% mortality at 0.1 mg/L against both insects, comparable to the commercial insecticide broflanilide, and displayed faster control efficacy [].

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

  • Compound Description: A-278637 is a novel dihydropyridine ATP-sensitive potassium (KATP) channel opener. It has been shown to inhibit spontaneous myogenic contractions in pig bladder strips in vitro and suppress unstable bladder contractions in vivo, suggesting potential for treating overactive bladder [, ].

3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate

  • Compound Description: This compound, identified as an acetyl-CoA carboxylase inhibitor, exhibits specific conformational features within its cyclohexane and phenyl rings [].
  • Compound Description: These compounds were evaluated for their ability to inhibit α-glucosidase and α-amylase activity, as well as their cytotoxic effects against cancer cell lines []. Several derivatives exhibited potent inhibitory effects against the enzymes, exceeding the activity of the standard drug acarbose []. Additionally, they showed moderate cytotoxicity against MCF-7 and A549 cancer cell lines and demonstrated moderate to strong antioxidant capabilities [].

2-Bromo-N′-[(E)-(4-fluoro­phen­yl)methyl­ene]-5-meth­oxy­benzohydrazide monohydrate

  • Compound Description: This compound, existing as a monohydrate, exhibits specific dihedral angles between its aromatic rings and forms a network of hydrogen bonds in its crystal packing [].
  • Compound Description: These five benzo derivatives of pyridine were studied for their electronic structure, spectroscopic, and optical properties using density functional theory calculations []. They exhibited direct band gaps ranging from 3.018 to 3.558 eV, suggesting potential applications in optoelectronics [].

Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound, featuring a substituted tetrahydropyrimidine ring, exhibits a flattened envelope conformation and specific spatial arrangements of its substituents [].

3-Fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6d)

  • Compound Description: This 2-imino-1,3-thiazoline derivative was synthesized and identified as a potent α-glucosidase inhibitor with an IC50 value of 1.47 ± 0.05 μM, significantly lower than the positive control, acarbose [].

N-((4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide (4j) and N-((2-bromo-5-fluorophenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide (4l)

  • Compound Description: These acyl thiourea derivatives, synthesized as potential herbicides, exhibited significant inhibitory effects on the root growth of weeds and the activity of the enzyme acetohydroxyacid synthase (AHAS) [].

4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide

  • Compound Description: This compound is a key intermediate in the synthesis of Atorvastatin, a drug used to lower cholesterol [].

(RS)-(2-Bromo-4-fluoroanilino)[2-(4,6-dimethoxypyrimidin-2-yloxy)phenyl]acetonitrile

  • Compound Description: The title compound's structure exhibits specific dihedral angles between the pyrimidine, 2-bromo-4-fluorophenyl, and central benzene rings []. The crystal packing is stabilized by C—H⋯F interactions, forming dimers arranged about crystallographic centers of symmetry []. These dimers are connected into chains by C—H⋯O hydrogen bonds running parallel to [] [].

N-((5-(4-bromo-2-fluorophenyl)-2H-1,2,4-triazol-3-yl)methyl)-N-isobutyl-2-methyl-porpyl-1-amine

  • Compound Description: This substituted triazole derivative is synthesized using 3-(4-bromo-2-fluorophenyl)ethyl acrylate as the starting material []. It serves as a template for generating diverse compound libraries [].

N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide

  • Compound Description: These N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates [].

N-[3,5-bis(trifluoromethyl)phenyl]- and N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide

  • Compound Description: These carboxamide derivatives exhibited activity against M. tuberculosis comparable to rifampicin [].

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methyl-1,2-dihydropyridin-4-yl)methoxy)quinazolin-4-amine (Ligand-1)

  • Compound Description: This phenylquinazoline derivative was identified as a potential EGFR inhibitor through computational studies []. It exhibits a high dock score, indicating strong binding affinity to EGFR, and possesses favorable drug-likeness properties based on ADME and toxicity studies [].
  • Compound Description: This compound is synthesized using (-) - trans-N-(p-fluorophenyl) -3 - [[3,4-(methylenedioxy) phenoxy] methyl] - piperidine acetate as a starting material and reacting it with 2-chloro- or 2-bromo-4'-fluoroacetophenone [].

(5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone

  • Compound Description: This oxazolidinone derivative is a key intermediate in the synthesis of Tedizolid, an antibacterial drug [].

4-({2-[(Aminosulfonyl)amino]ethyl}amino)-N-(3-bromo-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide

  • Compound Description: This oxadiazole derivative acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) []. IDO1 inhibitors are explored for their potential in cancer treatment by modulating the immune response [].

(2E)-N-[(5-bromo-2-methoxyphenyl)-sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (L826266)

  • Compound Description: L826266 is a selective antagonist of the E-prostanoid (EP)3 receptor []. It has been shown to inhibit PGE2-induced paw edema in mice, suggesting a role for EP3 receptors in inflammatory responses [].

N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine (ZD6474)

  • Compound Description: ZD6474 is a potent, orally active inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase activity [, , ]. It has shown additional activity against epidermal growth factor receptor (EGFR) tyrosine kinase and demonstrates selectivity against other tyrosine and serine-threonine kinases []. ZD6474 inhibits VEGF-stimulated endothelial cell proliferation in vitro and tumor-induced neovascularization in vivo [].

AR00340509 (4‐((4‐bromo‐2‐fluorophenyl)amino)‐N‐(2‐hydroxyethoxy)‐1,5‐dimethyl‐6‐oxo‐1,6‐dihydropyridine‐3‐carboxamide)

  • Compound Description: AR00340509 is a MEK inhibitor that forms a unique O-glucuronide metabolite linked through the carbonyl oxygen of its hydroxamate moiety []. This unusual metabolic pathway is facilitated by the enhanced tautomer enolization within this class of MEK inhibitors [].

Properties

Product Name

N-(4-bromo-2-fluorophenyl)-N'-(4-pyridinylmethyl)ethanediamide

IUPAC Name

N'-(4-bromo-2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide

Molecular Formula

C14H11BrFN3O2

Molecular Weight

352.16 g/mol

InChI

InChI=1S/C14H11BrFN3O2/c15-10-1-2-12(11(16)7-10)19-14(21)13(20)18-8-9-3-5-17-6-4-9/h1-7H,8H2,(H,18,20)(H,19,21)

InChI Key

DKORBSHBEAQONB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C(=O)NCC2=CC=NC=C2

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C(=O)NCC2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.